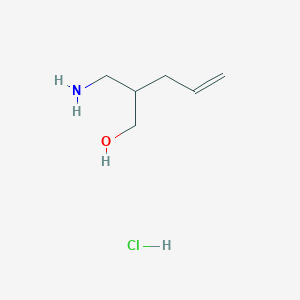

2-(Aminomethyl)pent-4-en-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

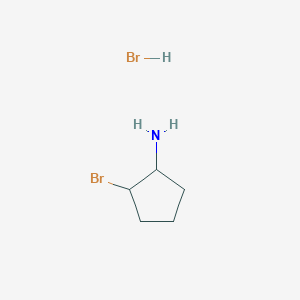

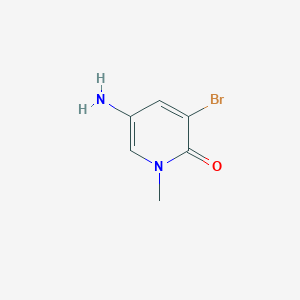

This compound is synthesized through a chemical reaction between 4-penten-1-ol and formaldehyde, followed by the reduction of the imine formed.Molecular Structure Analysis

The InChI code for this compound is "1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H" .Physical And Chemical Properties Analysis

The molecular formula of this compound is “C6H14ClNO” and its molecular weight is 151.64 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .科学的研究の応用

Antibacterial and Non-cytotoxic Properties

2-(Aminomethyl)pent-4-en-1-ol hydrochloride derivatives exhibit interesting biological activities. Notably, enaminones, compounds related to this chemical, have demonstrated non-cytotoxic properties and mild antibacterial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in the development of non-toxic agents with antibacterial properties (Cindrić et al., 2018).

Synthesis of Unnatural α-Amino Acid Derivatives

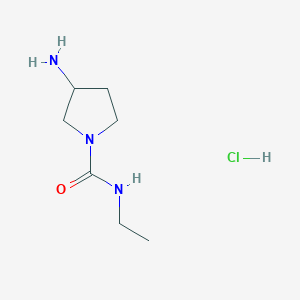

Research indicates that 2-(Aminomethyl)pent-4-en-1-ol hydrochloride can be involved in the synthesis of highly substituted unnatural α-amino esters. These esters are prepared through a Pd(II)-catalyzed three-component coupling method, implying its utility in complex chemical synthesis processes, specifically in generating amino acid derivatives with potential pharmaceutical applications (Hopkins & Malinakova, 2007).

Anti-tumor Activity

Derivatives of 2-(Aminomethyl)pent-4-en-1-ol hydrochloride, specifically dimethyltin-derived compounds, have shown promising results in preliminary in vitro antitumor activities against various human tumor cell lines. These findings open doors to further exploration of these compounds in cancer therapy (Arjmand et al., 2013).

Synthesis of Electrochromic Materials

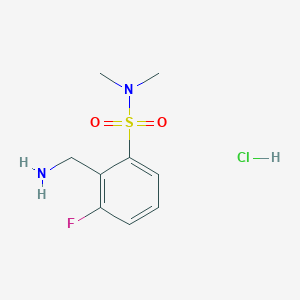

2-(Aminomethyl)pent-4-en-1-ol hydrochloride has been utilized in the synthesis of electrochromic materials. Specifically, its water-soluble derivative, EDOT-MeNH2·HCl, when electropolymerized, forms polymers with excellent electrochromic properties, highlighting its potential in the development of new materials for electronic applications (Sun et al., 2016).

Enzyme Inhibition and Antibacterial Activity

Compounds synthesized from 2-(Aminomethyl)pent-4-en-1-ol hydrochloride have demonstrated significant inhibition of adenosine deaminase, an enzyme involved in purine metabolism. This indicates potential therapeutic applications in conditions related to enzyme activity. Moreover, some derivatives have shown moderate antibacterial activity against Gram-positive microorganisms, underscoring their potential as antimicrobial agents (Gasparyan et al., 2015).

Safety and Hazards

While specific safety and hazards information for this compound is not explicitly mentioned in the search results, it is generally recommended to use personal protective equipment as required, ensure adequate ventilation, remove all sources of ignition, take precautionary measures against static discharges, and avoid releasing it into the environment .

特性

IUPAC Name |

2-(aminomethyl)pent-4-en-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-3-6(4-7)5-8;/h2,6,8H,1,3-5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYRWHRZEZFIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CN)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octahydro-1H-pyrano[4,3-b]pyridine hydrochloride](/img/structure/B1377315.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)

![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)